Home > Products > Screening Compounds P25975 > 1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-pyridinyl)piperazine
1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-pyridinyl)piperazine -

1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-pyridinyl)piperazine

Catalog Number: EVT-5548562
CAS Number:
Molecular Formula: C22H28N4O3S
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Receptor Modulation: Arylpiperazines are known to interact with various neurotransmitter receptors, such as dopamine and serotonin receptors. This interaction can lead to agonistic or antagonistic effects, depending on the specific receptor subtype and the compound's structure [].
  • Enzyme Inhibition: Certain arylpiperazines have demonstrated inhibitory activity against enzymes involved in various biological processes, such as kinases and proteases [].
Applications
  • Drug Discovery: It could serve as a lead compound or building block for developing new drugs targeting various diseases. For example, modifications to the arylpiperazine structure have led to the development of drugs for schizophrenia, anxiety, and HIV [].

    Compound Description: This compound is a potent and selective antagonist of the human calcitonin gene-related peptide (CGRP) receptor. It is a dipeptide-like molecule that was developed as a potential treatment for migraine headaches. []

    Relevance: This compound shares a similar piperazine core structure with the target compound, 1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-pyridinyl)piperazine. Both compounds feature a piperazine ring substituted with a carbonyl group at one nitrogen and an aryl or heteroaryl group at the other. This structural similarity suggests potential for shared biological activity or targeting similar pathways. []

    Compound Description: BIBN4096 is a potent and selective small molecule CGRP receptor antagonist. It represents a novel approach to migraine treatment based on the hypothesis that CGRP release plays a causative role in migraine headaches. Intravenous BIBN4096 has shown efficacy in treating acute migraine headaches in clinical trials. []

    Relevance: While structurally more complex than the target compound, BIBN4096 also features a piperazine ring substituted with a 4-pyridinyl group. This shared structural element suggests potential for similar binding properties or interactions with biological targets, despite differences in other parts of the molecules. []

    Compound Description: This compound has two novel crystalline forms, designated as "S" and "T", identified by their powder X-ray diffraction spectra. []

    Relevance: This compound bears a close structural resemblance to the target compound, 1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-pyridinyl)piperazine. Both compounds share a common scaffold featuring a piperazine ring with a 2-pyridinyl substituent and an indole-2-carbonyl group attached to the piperazine nitrogens. The primary difference lies in the substituent at the 5-position of the indole ring, where the related compound has a methanesulfonamide group, whereas the target compound has a hydrogen atom. This structural similarity highlights a potential for overlapping pharmacological profiles and interactions with similar biological targets. []

    Compound Description: U-90152 is a potent bis(heteroaryl)piperazine (BHAP) non-nucleoside reverse transcriptase inhibitor (NNRTI) that acts against HIV-1. It demonstrates potent inhibition of HIV-1 replication in peripheral blood lymphocytes, including AZT-resistant and ddl-resistant strains. []

    Relevance: U-90152 belongs to the same BHAP class of HIV-1 reverse transcriptase inhibitors as the target compound, 1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-pyridinyl)piperazine. Both compounds share a core structure featuring a central piperazine ring with two heteroaryl substituents. This structural similarity suggests they might share a similar binding mode to the HIV-1 reverse transcriptase enzyme. The variations in their peripheral substituents could lead to differences in their potency, resistance profile, and pharmacokinetic properties. []

    Compound Description: Sch-350634 is an orally bioavailable, potent CCR5 antagonist developed as an HIV-1 inhibitor. []

    Relevance: This compound, while structurally distinct in its overall scaffold, shares a key feature with the target compound **1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-pyridinyl)piperazine): both possess a substituted piperazine ring. The presence of this shared pharmacophore suggests the possibility of interacting with similar biological targets or exhibiting overlapping pharmacological activity despite the differences in their overall structures. []

    Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor that demonstrates potent pulmonary vasodilator effects. Studies show it effectively reduces pulmonary arterial pressure in various rat models, including monocrotaline-induced pulmonary hypertension. []

  • Relevance: Although structurally dissimilar to the target compound, **1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-pyridinyl)piperazine), SB-772077-B provides a valuable point of comparison in the context of pulmonary hypertension research. Investigating their comparative efficacy and potential synergistic effects could offer insights for developing novel therapies for pulmonary hypertension. []

Properties

Product Name

1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-pyridinyl)piperazine

IUPAC Name

[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C22H28N4O3S/c1-18-5-7-20(8-6-18)30(28,29)26-12-9-19(10-13-26)22(27)25-16-14-24(15-17-25)21-4-2-3-11-23-21/h2-8,11,19H,9-10,12-17H2,1H3

InChI Key

OKFOIALKJLHOQN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.